

An In-Depth Technical Guide to 6-O-(tert-Butyldimethylsilyl)-D-galactal

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-O-(tert-Butyldimethylsilyl)-D-galactal

Cat. No.: B047794

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-O-(tert-Butyldimethylsilyl)-D-galactal is a protected monosaccharide derivative that serves as a crucial building block in the chemical synthesis of complex oligosaccharides and glycoconjugates.^{[1][2]} Its strategic silyl protection at the primary 6-position allows for regioselective modifications at other positions of the galactal ring, making it a valuable intermediate in the synthesis of bioactive molecules for drug development and glycobiology research. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on quantitative data and experimental methodologies.

Chemical and Physical Properties

6-O-(tert-Butyldimethylsilyl)-D-galactal is a white to off-white solid. The tert-butyldimethylsilyl (TBDMS) group provides steric bulk and stability, rendering the 6-hydroxyl group unreactive during subsequent synthetic transformations. This protecting group can be selectively removed under specific conditions, typically using fluoride reagents.

Table 1: Physicochemical Properties of **6-O-(tert-Butyldimethylsilyl)-D-galactal**

Property	Value	Reference
CAS Number	124751-19-5	[1] [3] [4]
Molecular Formula	C ₁₂ H ₂₄ O ₄ Si	[1] [4]
Molecular Weight	260.40 g/mol	[1]
Appearance	White to off-white solid	
Purity	≥97%	[1] [4]
Optical Activity	[α] ²³ _D +7°, c = 1.4 in chloroform	[1]
Refractive Index	n _{20/D} 1.476 (lit.)	[1]
Storage Temperature	-20°C	[1]

Synthesis and Characterization

The synthesis of **6-O-(tert-Butyldimethylsilyl)-D-galactal** involves the selective protection of the primary hydroxyl group of D-galactal.

Experimental Protocol: Synthesis of 6-O-(tert-Butyldimethylsilyl)-D-galactal

While specific peer-reviewed protocols for the synthesis of this exact compound are not readily available in the public domain, a general procedure for the selective silylation of primary alcohols in the presence of secondary alcohols is well-established. The following is a representative protocol based on standard organic chemistry methods.

Materials:

- D-galactal
- tert-Butyldimethylsilyl chloride (TBDMSCl)
- Imidazole

- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Hexane
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Silica gel for column chromatography

Procedure:

- To a solution of D-galactal in anhydrous DMF, add imidazole (1.2 equivalents).
- Cool the mixture to 0°C in an ice bath.
- Slowly add a solution of TBDMSCI (1.1 equivalents) in anhydrous DMF to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
- Extract the product with ethyl acetate.
- Wash the combined organic layers with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford **6-O-(tert-Butyldimethylsilyl)-D-galactal**.

Spectroscopic Data

Detailed, publicly available experimental NMR and mass spectrometry data for **6-O-(tert-Butyldimethylsilyl)-D-galactal** is limited. However, based on the structure and data from similar compounds, the expected spectral characteristics are outlined below.

Table 2: Expected ^1H and ^{13}C NMR Chemical Shifts (in CDCl_3)

^1H NMR	Expected Chemical Shift (ppm)	^{13}C NMR	Expected Chemical Shift (ppm)
H-1	~6.4	C-1	~145
H-2	~4.7	C-2	~100
H-3	~4.0	C-3	~68
H-4	~3.9	C-4	~67
H-5	~4.1	C-5	~75
H-6, 6'	~3.8	C-6	~63
Si-C(CH ₃) ₃	~0.9	Si-C(CH ₃) ₃	~26
Si-(CH ₃) ₂	~0.1	Si-C(CH ₃) ₃	~18
Si-(CH ₃) ₂	~-5		

Table 3: Expected Mass Spectrometry Fragmentation

Ion	m/z	Description
[M+Na] ⁺	283.13	Sodium adduct
[M-C ₄ H ₉] ⁺	203.08	Loss of tert-butyl group

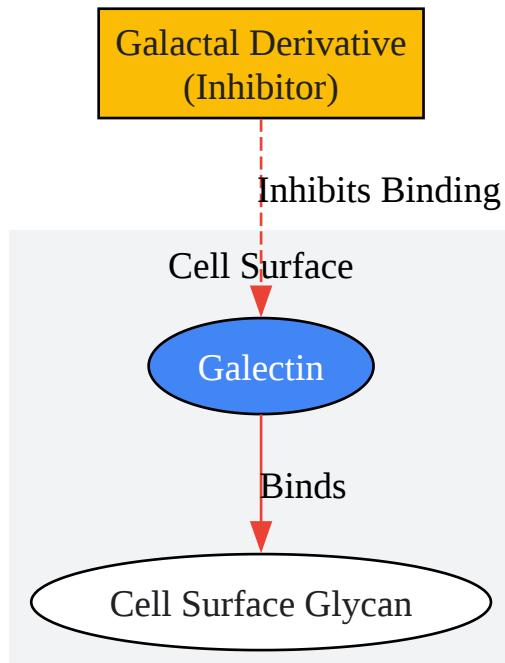
Applications in Drug Development and Research

6-O-(tert-Butyldimethylsilyl)-D-galactal is a key intermediate in the synthesis of various biologically important molecules.

Oligosaccharide Synthesis

The primary application of this compound is in the stereoselective synthesis of oligosaccharides. The free hydroxyl groups at the C-3 and C-4 positions can serve as glycosyl acceptors for the introduction of other sugar moieties. This stepwise approach is fundamental in constructing complex glycans found on cell surfaces, which are involved in various biological processes, including cell recognition, adhesion, and signaling.

[Click to download full resolution via product page](#)


Caption: General workflow for oligosaccharide synthesis using 6-O-TBDMS-D-galactal.

Synthesis of Glycoconjugates

This protected galactal is also utilized in the synthesis of glycoconjugates, such as glycolipids and glycoproteins. These molecules play critical roles in cellular function and are often implicated in disease states, making them attractive targets for drug development.

Role in Modulating Protein-Carbohydrate Interactions

Derivatives of D-galactal are being investigated for their ability to modulate the interactions between proteins and carbohydrates. For instance, modified galactals have been designed as inhibitors of galectins, a family of carbohydrate-binding proteins involved in cancer progression and inflammation. The strategic modification of the galactal scaffold, enabled by intermediates like **6-O-(tert-Butyldimethylsilyl)-D-galactal**, is crucial for developing selective and high-affinity ligands.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-O-(叔丁基二甲基甲硅烷基)-D-半乳醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. store.researchscientific.co.uk [store.researchscientific.co.uk]
- 4. vibrantpharma.com [vibrantpharma.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 6-O-(tert-Butyldimethylsilyl)-D-galactal]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b047794#what-is-6-o-tert-butyldimethylsilyl-d-galactal>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com